Complanatuside

Vue d'ensemble

Description

Complanatuside is a flavonoid found in the traditional Chinese medicine Semen Astragali Complanati . It has been reported to have anti-inflammatory and anticancer activities . It is rapidly metabolized in vivo, with its metabolites—rhamnocitrin—being the main existent form in rat plasma after oral administration .

Synthesis Analysis

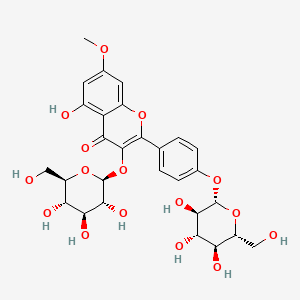

This compound is comprised of a rhamnocitrin and two glucoses at C-3 and C-40, respectively . The metabolic and pharmacokinetic studies on this compound were carried out using the UHPLC-Q-TOF/MS method .Molecular Structure Analysis

The molecular weight of this compound is 624.54 . It is comprised of a rhamnocitrin and two glucoses at C-3 and C-40, respectively .Chemical Reactions Analysis

Up to 34 metabolites of this compound were observed, including processes of demethylation, hydroxylation, glucuronidation, sulfonation, and dehydration . The results indicated glucuronidation and sulfonation as major metabolic pathways of this compound in vivo .Physical And Chemical Properties Analysis

The molecular weight of this compound is 624.54 . It is a light yellow to yellow solid . It should be stored at -20°C in powder form .Applications De Recherche Scientifique

Pharmacocinétique

La pharmacocinétique du complanatuside a été étudiée . Il a été constaté que le this compound est rapidement métabolisé in vivo, ses métabolites - rhamnocitrine - étant la forme principale présente dans le plasma de rat après administration orale . Le Tmax (temps pour atteindre la concentration maximale du médicament) du this compound et de ses deux principaux métabolites était respectivement de 1 h, 3 h et 5,3 h . Les Cmax (concentrations plasmatiques maximales) étaient de 119,15 ng/mL, 111,64 ng/mL et 1122,18 ng/mL, et l'AUC(0-t) (aire sous la courbe de concentration plasmatique en fonction du temps) était de 143,52 µg/L·h, 381,73 µg/L·h et 6540,14 µg/L·h, respectivement .

Métabolisme

Des études métaboliques sur le this compound ont été réalisées . La méthode UHPLC-Q-TOF/MS (chromatographie liquide à ultra-haute performance couplée à la spectrométrie de masse en tandem quadripolaire-temps de vol avec ionisation par électronébulisation) a été appliquée pour identifier les métabolites du this compound dans le plasma, la bile, les selles et l'urine de rat après administration orale à la dose de 72 mg/kg . Jusqu'à 34 métabolites (mère, 2 métabolites du médicament parent et 31 métabolites des produits de dégradation) ont été observés, y compris les processus de déméthylation, d'hydroxylation, de glucuronidation, de sulfatation et de déshydratation .

Principales voies métaboliques

Les résultats ont indiqué que la glucuronidation et la sulfatation sont les principales voies métaboliques du this compound in vivo . Ces résultats sont importants car ils donnent un aperçu de la façon dont l'organisme traite le this compound et peuvent guider les recherches futures sur ses applications potentielles.

Biodisponibilité

Les résultats des processus intracorporels, des formes existantes et des caractéristiques pharmacocinétiques du this compound chez le rat ont confirmé sa faible biodisponibilité . Il s'agit d'un facteur important à prendre en compte dans le développement de médicaments et de traitements utilisant le this compound.

Marqueur de qualité

Le this compound est un marqueur de qualité d'un médicament chinois, Semen Astragali Complanati . Cela suggère qu'il joue un rôle important dans l'efficacité de cette médecine traditionnelle chinoise.

Flavonoïdes

Le this compound est l'un des composants chimiques bioactifs de la médecine traditionnelle chinoise, plus précisément un flavonoïde . Les flavonoïdes sont abondants dans les plantes et présentent divers avantages pour la santé, notamment des propriétés anti-inflammatoires, antioxydantes et anticancéreuses.

Mécanisme D'action

Target of Action

Complanatuside is a flavonol glycoside isolated from the traditional Chinese medicine Semen Astragali Complanati . It is known to target various cells and tissues, particularly skin epithelial cells .

Mode of Action

this compound interacts with its targets by inhibiting inflammation and protecting the cells from inflammatory cell damage . It down-regulates pyroptosis related to NLRP3, GSDMD, and ASC . The effects of this compound are related to vast reductions in the levels of iNOS, COX-2, and ROS .

Biochemical Pathways

The major metabolic pathways of this compound in vivo are glucuronidation and sulfonation . These processes, along with demethylation, hydroxylation, and dehydration, contribute to the formation of up to 34 metabolites .

Pharmacokinetics

this compound rapidly metabolizes in vivo, with its metabolites—rhamnocitrin—being the main existent form in rat plasma after oral administration . The time to reach the maximum drug concentration (Tmax) of this compound and its two major metabolites were 1 h, 3 h, and 5.3 h, respectively . The maximum plasma concentrations (Cmax) were 119.15 ng/mL, 111.64 ng/mL, and 1122.18 ng/mL, respectively . The area under the plasma concentration-time curve (AUC) was 143.52 µg/L·h, 381.73 µg/L·h, and 6540.14 µg/L·h, respectively . These pharmacokinetic characteristics suggest that this compound has low bioavailability .

Result of Action

The result of this compound’s action is the inhibition of inflammation and protection of cells from inflammatory cell damage . It alleviates the effects of the cytokine combination on HaCaT cells . This compound may be a promising candidate for inhibiting COVID-19 related skin inflammatory damage .

Safety and Hazards

Propriétés

IUPAC Name |

5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPKUPKKMALLKG-QDYVESOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151307 | |

| Record name | Complanatuside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116183-66-5 | |

| Record name | Complanatuside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116183-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Complanatuside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116183665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Complanatuside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of complanatuside?

A1: this compound exhibits its anti-inflammatory effects primarily by targeting the JAK2/STAT3 signaling pathway []. It interacts with JAK2 through six hydrogen bonds, as revealed by molecular docking studies, and reduces the phosphorylation of JAK2 and STAT3. This, in turn, inhibits the differentiation of pro-inflammatory Th17 cells and promotes the differentiation of anti-inflammatory Treg cells, contributing to the alleviation of inflammation. Additionally, this compound downregulates the NLRP3 inflammasome pathway by reducing the levels of NLRP3, GSDMD, and ASC, leading to a decrease in pyroptosis, a form of inflammatory cell death [].

Q2: What are the major metabolites of this compound and how is it metabolized in the body?

A2: this compound undergoes extensive metabolism, primarily through glucuronidation and sulfonation []. These processes lead to the formation of various metabolites, with rhamnocitrin 3-O-β-glc and rhamnocitrin being the two major ones found in rat plasma. Interestingly, rhamnocitrin exhibits a higher plasma concentration than the parent compound after oral administration, suggesting it as the main circulating form of this compound in rats.

Q3: What is the chemical structure of this compound?

A3: this compound is a flavonol glycoside. While its specific spectroscopic data is not detailed in the provided abstracts, its structure consists of a rhamnocitrin aglycone (a flavonol) attached to a sugar moiety through a glycosidic bond [, ].

Q4: How effective is this compound in treating inflammatory conditions, and what evidence supports this?

A4: In vivo studies using a mouse model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) demonstrate that this compound A effectively alleviates colitis symptoms []. This is evidenced by the prevention of weight loss, reduced colon shortening, improved disease activity index scores, and decreased inflammatory markers. Furthermore, this compound shows promising effects in protecting skin keratinocytes from inflammatory damage induced by pro-inflammatory cytokines (IFN-γ, TNF-α, and IL-6) in vitro, suggesting its potential for treating skin inflammation [].

Q5: How do different processing methods affect the this compound content in Astragalus complanatus ?

A5: Processing Astragalus complanatus with salt can lead to a decrease in this compound content []. This highlights the importance of considering processing techniques when aiming to preserve the levels of this bioactive compound in herbal preparations.

Q6: Are there any alternative compounds found in Astragalus complanatus that exhibit similar bioactivities?

A6: Yes, research suggests that other flavonoid glycosides present in Astragalus complanatus, such as astragalin, complanatoside B, and kaempferol, may also contribute to its anti-erectile dysfunction effects []. Additionally, compounds like rhamnocitrin-3-O--D-glucoside and genkwanin-4’-O--D-glucoside have been identified alongside this compound in Lepidium draba, a plant known for its medicinal properties []. This suggests the presence of multiple bioactive constituents with potentially overlapping pharmacological activities.

Q7: What analytical methods are used to quantify this compound?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed for quantifying this compound. For instance, HPLC with ultraviolet detection (HPLC-UV) has been successfully applied to determine this compound content in commercial samples of Astragalus complanatus []. Additionally, sophisticated techniques like ultra-high performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) are utilized to identify this compound and its metabolites in biological samples [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

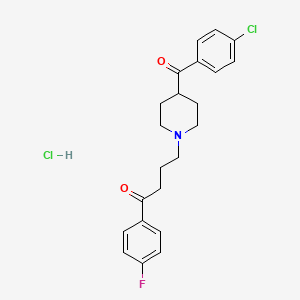

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)